molecular formula C9H6N4 B013923 s-三唑并[3,4-a]酞嗪 CAS No. 234-80-0

s-三唑并[3,4-a]酞嗪

货号 B013923
CAS 编号: 234-80-0
分子量: 170.17 g/mol
InChI 键: JVJPJKLSGUJUJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-Triazolo[3,4-a]phthalazine is a heterocyclic compound used in a variety of chemical applications. It is a fused-ring system that contains both a triazole and a phthalazine ring, making it a unique and versatile molecule . It has a molecular formula of C9H6N4 and a molecular weight of 170.17 g/mol .


Synthesis Analysis

S-Triazolo[3,4-a]phthalazine can be synthesized in one-step by cyclocondensation of bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes with 2 equivalents of (30) in refluxing EtOH containing a few drops of triethylamine .


Molecular Structure Analysis

The molecular structure of s-Triazolo[3,4-a]phthalazine is characterized by a five-membered triazole ring fused with a six-membered phthalazine ring .


Chemical Reactions Analysis

The reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles may lead to the formation of two regioisomers .


Physical And Chemical Properties Analysis

S-Triazolo[3,4-a]phthalazine has a density of 1.5±0.1 g/cm3, a boiling point of 327.27°C, and a melting point of 118.50°C. It has a molar refractivity of 49.5±0.5 cm3, a polar surface area of 43 Å2, and a molar volume of 116.8±7.0 cm3 .

科学研究应用

C-Terminal Peptide Sequencing

The compound has been explored for its potential in C-terminal peptide sequencing . This process involves the synthesis of s-triazolo[3,4-a]phthalazines by reacting hydralazine with N-protected amino acids and dipeptides . The method aims to determine the feasibility of reacting carboxyl groups in amino acids with hydralazine to afford TAP derivatives for peptide sequencing from the C-terminal residue.

Transition Metal Complex Synthesis

s-Triazolo[3,4-a]phthalazine derivatives have been used to prepare transition metal complexes . These complexes are synthesized with a general formula involving the TAP ligand and investigated for their spectral properties . The study of these complexes can lead to insights into the coordination chemistry and potential catalytic applications.

Pharmacological Activities

The structural scaffold of 1,2,4-Triazolo[3,4-a]phthalazine has been associated with various pharmacological activities . It serves as a core structure for drugs due to its ability to manifest substituents in defined three-dimensional representations, which is crucial for specific interactions with target receptors .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit anticancer properties . The structure-activity relationship of these derivatives is of profound importance in drug design and development, particularly for targeting multifunctional diseases .

Antimicrobial and Antiviral Agents

The compound’s derivatives are also studied for their antimicrobial and antiviral capabilities. This includes exploring their effectiveness against a range of pathogens and viruses, contributing to the development of new therapeutic agents .

Enzyme Inhibition

s-Triazolo[3,4-a]phthalazine derivatives have been identified as potential enzyme inhibitors . They have been tested against enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase, which are significant in various physiological processes .

Anti-inflammatory and Analgesic Effects

The compound has shown promise in exhibiting anti-inflammatory and analgesic effects . This makes it a candidate for the development of new medications aimed at treating pain and inflammation-related conditions .

Antitubercular Activity

Lastly, there is evidence to suggest that s-Triazolo[3,4-a]phthalazine derivatives can act as antitubercular agents . This application is particularly relevant in the fight against tuberculosis, a major global health concern .

作用机制

Target of Action

s-Triazolo[3,4-a]phthalazine, also known as 1,2,4-Triazolo[3,4-a]phthalazine, is a compound that has shown potential in interacting with various targets. The primary targets of this compound include enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neurotransmission, and hormone regulation.

Mode of Action

The compound interacts with its targets through specific interactions facilitated by its structural features. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . For instance, it has been reported to undergo nucleophilic cleavage of the pyridazine ring with formation of o-substituted benzoylhydrazines .

Biochemical Pathways

s-Triazolo[3,4-a]phthalazine affects various biochemical pathways through its interaction with its targets. For instance, it has been reported to have inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases are involved in various cellular processes, including cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can potentially affect these processes and their downstream effects.

Pharmacokinetics

The pharmacokinetics of s-Triazolo[3,4-a]phthalazine involves its absorption, distribution, metabolism, and excretion (ADME). It has been reported that the compound undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . The compound’s ADME properties significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of s-Triazolo[3,4-a]phthalazine’s action are primarily due to its interaction with its targets. It has been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents . For instance, it has shown promising antitumor activities against various human cancer cell lines .

安全和危害

S-Triazolo[3,4-a]phthalazine is classified as a hazardous compound .

未来方向

S-Triazolo[3,4-a]phthalazine is a key intermediate in the synthesis of various pharmaceutical compounds. It is used as a starting material for the synthesis of antihypertensive drugs and anti-inflammatory agents . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-a]phthalazine-based drugs .

属性

IUPAC Name

[1,2,4]triazolo[3,4-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-11-13-6-10-12-9(8)13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJPJKLSGUJUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177955
Record name s-Triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Triazolo[3,4-a]phthalazine

CAS RN

234-80-0
Record name s-Triazolo(3,4-a)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazolo[3,4-a]phthalazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine (3 g) and pyrrolidine (30 ml) are heated at 100° C. for 8 h in autoclave. The amine excess is removed, the residue is washed with a small amount of water and crystallized from ethyl acetate, yielding 3-(4-methoxyphenyl)-6-[1-pyrrolidinyl)methyl]-1,2,4-triazolo[3,4-a]phthalazine (1.7 g). M.p. 184°-186° C.
Name
6-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triazolo[3,4-a]phthalazine
Reactant of Route 2
s-Triazolo[3,4-a]phthalazine
Reactant of Route 3
s-Triazolo[3,4-a]phthalazine
Reactant of Route 4
s-Triazolo[3,4-a]phthalazine
Reactant of Route 5
s-Triazolo[3,4-a]phthalazine
Reactant of Route 6
s-Triazolo[3,4-a]phthalazine

Q & A

Q1: What is the molecular formula and weight of 1,2,4-Triazolo[3,4-a]phthalazine?

A1: The molecular formula of 1,2,4-Triazolo[3,4-a]phthalazine is C10H7N4 [], []. Its molecular weight is 183.19 g/mol.

Q2: What spectroscopic data is available for 1,2,4-Triazolo[3,4-a]phthalazine and its derivatives?

A2: Various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, have been employed to characterize 1,2,4-Triazolo[3,4-a]phthalazine and its derivatives [], [], [], [], [], []. These techniques provide valuable information about the compound's structure, functional groups, and purity.

Q3: How is residual formaldehyde in vaccine formulations monitored using 1,2,4-Triazolo[3,4-a]phthalazine?

A3: A sensitive assay utilizes the reaction of formaldehyde with hydralazine hydrochloride under specific conditions to form fluorescent 1,2,4-Triazolo[3,4-a]phthalazine. [], [] This allows for the detection and quantification of residual formaldehyde in vaccine samples using techniques like HPLC. [], []

Q4: What are the common synthetic approaches to 1,2,4-Triazolo[3,4-a]phthalazine and its derivatives?

A4: Several synthetic routes have been explored, including:

  • Condensation of 1-hydrazinophthalazine with various carbonyl compounds: This approach allows for the introduction of substituents at different positions of the 1,2,4-Triazolo[3,4-a]phthalazine scaffold. [], [], []
  • Cyclodesulfurization reactions: These reactions utilize 1-hydrazinophthalazine, isothiocyanates, and dicyclohexylcarbodiimide (DCCD) to construct the triazolophthalazine ring system. []
  • Suzuki coupling: This palladium-catalyzed cross-coupling reaction has been employed to introduce aryl substituents at the 6-position of 3-methyl-[1,2,4]Triazolo[3,4-a]phthalazine. []

Q5: How do structural modifications affect the biological activity of 1,2,4-Triazolo[3,4-a]phthalazine derivatives?

A5: Structure-activity relationship (SAR) studies have demonstrated that:

  • Substituents at the 3- and 6-positions: Significantly influence the binding affinity and selectivity for different subtypes of the GABA-A receptor. [], [], []
  • Alkoxy substituents at the 6-position: Can enhance anticonvulsant activity. []
  • Aryl and heteroaryl substituents: At the 3-position can modulate GABA-A receptor subtype selectivity. []
  • Piperazine moieties: Introduction of substituted benzylpiperazine groups can lead to potent positive inotropic activity. []

Q6: What are the primary biological activities associated with 1,2,4-Triazolo[3,4-a]phthalazine derivatives?

A6: 1,2,4-Triazolo[3,4-a]phthalazine derivatives have shown a range of activities, including:

  • Benzodiazepine receptor ligands: Acting as agonists, antagonists, or inverse agonists with varying subtype selectivity. [], [], [], [], [], [], []
  • Anxiolytic activity: Some derivatives exhibit anxiolytic effects in animal models. [], []
  • Anticonvulsant activity: Certain derivatives possess anticonvulsant properties, potentially through modulation of GABAergic neurotransmission. []
  • Positive inotropic activity: Derivatives with substituted benzylpiperazine moieties can enhance cardiac contractility. []
  • Antileishmanial activity: Some derivatives demonstrate promising activity against Leishmania parasites. []

Q7: What is the potential therapeutic application of 1,2,4-Triazolo[3,4-a]phthalazine derivatives targeting the α5 subtype of GABA-A receptors?

A7: Selective α5 subtype inverse agonists have shown potential for enhancing cognitive function in preclinical models and are being explored for treating conditions like Alzheimer's disease. [], []

Q8: Are there any 1,2,4-Triazolo[3,4-a]phthalazine derivatives that have progressed to clinical trials?

A8: Yes, a selective GABA-A α5 receptor inverse agonist, 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016), progressed to clinical trials for cognitive enhancement but was discontinued due to tolerability issues in elderly subjects. []

Q9: What are the known metabolic pathways of hydralazine, a precursor to 1,2,4-Triazolo[3,4-a]phthalazine?

A9: Hydralazine undergoes extensive metabolism, primarily in the liver. Major metabolic pathways include acetylation, oxidation, and hydrazone formation. [], [], [], [], [] One notable metabolite is 3-methyl-1,2,4-Triazolo[3,4-a]phthalazine. [], []

Q10: Can hydralazine react with endogenous compounds to form 1,2,4-Triazolo[3,4-a]phthalazine derivatives?

A10: Yes, hydralazine can react non-enzymatically with endogenous aldehydes like acetaldehyde and formaldehyde to form 1,2,4-Triazolo[3,4-a]phthalazine derivatives. [], [] For instance, reaction with acetaldehyde yields 3-methyl-1,2,4-Triazolo[3,4-a]phthalazine. []

Q11: How stable are 1,2,4-Triazolo[3,4-a]phthalazine derivatives under various conditions?

A11: Stability can vary depending on the specific substituents and environmental factors. Some derivatives are prone to hydrolysis under acidic conditions. [], []

Q12: What are the key challenges and future directions in the development of 1,2,4-Triazolo[3,4-a]phthalazine-based therapeutics?

A12:

  • Optimizing subtype selectivity: Achieving greater selectivity for specific GABA-A receptor subtypes is crucial for minimizing off-target effects and improving the therapeutic index. []
  • Understanding the impact of metabolism: Investigating the metabolic pathways and potential for drug-drug interactions is essential for ensuring efficacy and safety. [], []
  • Improving pharmacokinetic properties: Strategies to enhance bioavailability, prolong half-life, and optimize drug delivery could improve the clinical utility of these compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。